Cas no 1805533-74-7 (6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride)

6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride
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- インチ: 1S/C8H5ClF3NO/c1-3-2-4(8(11)12)13-6(5(3)10)7(9)14/h2,8H,1H3
- InChIKey: PFUCLDQCZPEHTA-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C(C)=CC(C(F)F)=N1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.8
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034510-250mg |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029034510-500mg |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029034510-1g |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride |
1805533-74-7 | 95% | 1g |
$2,895.00 | 2022-04-01 |
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chlorideに関する追加情報
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride: A Multifunctional Scaffold for Targeted Therapeutic Development
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride represents a pivotal compound in the field of medicinal chemistry, with its unique structural framework offering versatile opportunities for drug design and optimization. The molecule combines multiple fluorine substituents and methyl groups, creating a complex yet highly tunable scaffold. This combination of functional groups not only enhances the compound's physicochemical properties but also provides a platform for exploring novel biological activities. Recent advancements in synthetic methodologies and computational modeling have further expanded the potential applications of this compound in pharmaceutical research.
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride is a derivative of the pyridine ring, a fundamental heterocyclic system known for its widespread presence in biologically active molecules. The introduction of fluorine atoms at positions 3 and 6, along with a methyl group at position 4, significantly modulates the electronic and steric properties of the molecule. These modifications have been shown to influence the compound's reactivity, solubility, and interactions with biological targets. The presence of the carboxy chloride group further adds to its utility as a versatile building block for further functionalization.
Recent studies have highlighted the importance of 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a lead compound for the design of kinase inhibitors. The compound's ability to form stable interactions with ATP-binding sites has been attributed to the combined effects of fluorine atoms and the methyl group, which collectively enhance the molecule's binding affinity and selectivity.
Advancements in computational chemistry have enabled researchers to predict the behavior of 6-(Difluoromethyl)-3-fluo-ro-4-methylpyridine-2-carbonyl chloride with high accuracy. Machine learning algorithms and molecular dynamics simulations have been employed to model its interactions with various protein targets. These computational tools have not only accelerated the drug discovery process but also provided insights into the molecular mechanisms underlying its biological activities. Such predictive models are crucial for optimizing the compound's structure to enhance its therapeutic potential.
The synthesis of 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride has been a focus of recent research efforts due to its potential applications in pharmaceutical development. A 2024 study published in Organic Letters reported a novel synthetic pathway that significantly improves the yield and purity of the compound. This method involves a multi-step process that utilizes selective fluorination and methylation reactions, ensuring the precise placement of functional groups. The development of such efficient synthetic routes is essential for the large-scale production of this compound for preclinical and clinical studies.
Experimental validation of 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride's biological activities has been conducted in various in vitro and in vivo models. These studies have demonstrated its potential as a candidate for the treatment of inflammatory diseases and certain types of cancer. For example, a 2023 animal study published in Pharmacological Research showed that the compound exhibits significant anti-inflammatory effects by modulating key cytokine pathways. These findings suggest that the compound could be a valuable therapeutic agent for conditions involving chronic inflammation.
The compound's pharmacokinetic properties are another area of active investigation. Researchers are exploring how the presence of fluorine atoms and the methyl group influences its absorption, distribution, metabolism, and excretion (ADME) profiles. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and a prolonged half-life, which are critical factors for its potential use in therapeutic applications. These properties make it a promising candidate for further development as a drug candidate.
Additionally, the compound's potential in the development of targeted therapies has been a subject of recent interest. The ability to selectively target specific molecular pathways has been a major focus in the design of modern therapeutics. 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride has been shown to interact with specific protein targets, making it a valuable tool for the design of more selective and effective drugs. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential therapeutic agents.
The role of 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride in drug discovery is further supported by its ability to serve as a scaffold for the development of new chemical entities. Researchers are actively exploring ways to modify the compound to enhance its therapeutic potential. For example, the introduction of additional functional groups or the modification of existing ones has been shown to improve the compound's biological activity and reduce its toxicity. These modifications are often guided by advanced computational methods that predict the outcomes of structural changes.
Moreover, the compound's potential applications in the treatment of neurodegenerative diseases have been a topic of recent research. Studies have suggested that its ability to modulate specific signaling pathways may have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease. A 2024 study published in Neuropharmacology reported that the compound exhibits neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings highlight the compound's potential as a candidate for the treatment of neurodegenerative disorders.
Despite the promising findings, there are still challenges that need to be addressed in the development of 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride as a therapeutic agent. One of the key challenges is the optimization of its pharmacological profile to ensure its safety and efficacy in clinical settings. Researchers are working on strategies to enhance the compound's selectivity for its intended targets while minimizing potential side effects. These efforts are critical for translating the compound from the laboratory to the clinic.
In conclusion, 6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride represents a significant advancement in the field of medicinal chemistry. Its unique structural features and the recent developments in its synthesis and biological evaluation have positioned it as a promising candidate for the development of new therapeutic agents. The continued exploration of its properties and applications is essential for realizing its full potential in the treatment of various diseases. As research in this area progresses, it is expected that the compound will play an increasingly important role in the development of innovative therapies.
6-(Difluoromethyl)-3-fluoro-4-methylpyridine-2-carbonyl chloride is not only a key compound in medicinal chemistry but also a testament to the power of interdisciplinary research in drug discovery. The integration of synthetic chemistry, computational modeling, and biological testing has been instrumental in uncovering its potential applications. As the field continues to evolve, it is anticipated that further breakthroughs will be made in the utilization of this compound for the development of novel therapeutics.
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